3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid structure
3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid structure
An In-depth Technical Guide to 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid, a specialized organoboron compound with significant potential in medicinal chemistry and materials science. We will delve into its structural features, propose a detailed synthetic pathway based on established chemical principles, and explore its prospective applications, particularly as a versatile building block in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this multi-functional molecule.
Introduction: The Strategic Importance of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The stability, low toxicity, and ease of handling of boronic acids have solidified their status as indispensable reagents in academic and industrial laboratories.[3][4]
The compound 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid is a particularly noteworthy molecule due to the convergence of three key functional motifs:
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The Phenylboronic Acid Group: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of biaryl structures, which are prevalent in many marketed drugs.[5]
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The Fluorine Substituent: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic properties.[6]
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The Bromophenylcarbamoyl Moiety: The presence of a bromine atom provides a secondary, orthogonal site for further cross-coupling reactions, allowing for the sequential and controlled elaboration of the molecular scaffold. The carbamoyl (amide) linker introduces hydrogen bonding capabilities, which can be crucial for molecular recognition and binding to biological targets.
This guide will provide a detailed exploration of this high-value building block, offering both theoretical grounding and practical insights for its synthesis and application.
Molecular Structure and Physicochemical Properties
The structure of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid combines the key features discussed above into a single, versatile molecule.
Chemical Structure
Below is a two-dimensional representation of the molecule, generated using the DOT language.
Caption: 2D Structure of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid.
Physicochemical Data Summary
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on structurally related compounds such as (3-Carbamoyl-4-fluorophenyl)boronic acid and various fluorophenylboronic acids.[7][8]
| Property | Predicted Value / Characteristic | Rationale / Reference Compound |
| Molecular Formula | C₁₃H₁₀BBrFNO₃ | Based on chemical structure |
| Molecular Weight | 337.94 g/mol | Based on chemical structure |
| Appearance | White to off-white crystalline powder | Typical for arylboronic acids[7] |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | General solubility of functionalized arylboronic acids |
| pKa | ~7.5 - 8.5 | Electron-withdrawing groups (F, CONH) lower the pKa relative to phenylboronic acid (~8.8)[5] |
| Storage | Store in a cool, dry place, sealed from moisture and light | Boronic acids can undergo dehydration to form boroxines |
Proposed Synthesis Protocol
The synthesis of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid can be logically achieved through a two-step process starting from the commercially available (3-Carbamoyl-4-fluorophenyl)boronic acid. This approach leverages a standard amide bond formation reaction.
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the disconnection of the amide bond, leading back to (3-amino-4-fluorophenyl)boronic acid and 3-bromobenzoyl chloride. An alternative, and likely more direct, forward synthesis would involve the reaction of (3-amino-4-fluorophenyl)boronic acid with 3-bromophenyl isocyanate. However, for this guide, we will detail a robust amide coupling protocol.
Proposed Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard amide coupling methodologies. Researchers should perform their own optimization.
Materials:
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3-Amino-4-fluorophenylboronic acid (1.0 eq)
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3-Bromobenzoyl chloride (1.05 eq)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine (2.0 eq)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4-fluorophenylboronic acid (1.0 eq). Dissolve it in anhydrous DCM.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and stir for 10 minutes. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.
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Acyl Chloride Addition: Add 3-bromobenzoyl chloride (1.05 eq) dropwise to the cooled solution over 15 minutes. A precipitate may form during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching and Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid.
Applications in Research and Development
The unique trifunctional nature of this molecule makes it a highly valuable tool for drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The primary and most immediate application is as a building block in Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid moiety can be coupled with a wide array of aryl or vinyl halides/triflates to generate complex biaryl structures.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling using the title compound.
Causality in Protocol: The palladium(0) catalyst undergoes oxidative addition into the R-X bond.[9] The base activates the boronic acid to form a boronate complex, which facilitates the transmetalation step, transferring the aryl group to the palladium center.[10] Reductive elimination then yields the C-C coupled product and regenerates the palladium(0) catalyst.[2]
Sequential Cross-Coupling
The presence of the bromo-substituent allows for a second, independent cross-coupling reaction. This enables a divergent synthetic strategy where the boronic acid is first coupled, followed by a second coupling at the bromine site (or vice versa), providing access to a wide library of complex, non-symmetrical tri-aryl or more complex systems.
Scaffold for Kinase Inhibitor Development
Many small-molecule kinase inhibitors feature a substituted biaryl or related heterocyclic core.[11] The structure of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid provides a pre-configured scaffold that can be readily elaborated via Suzuki coupling to probe the structure-activity relationships (SAR) of potential kinase inhibitors. The amide linker, in particular, can act as a crucial hydrogen bond donor/acceptor, mimicking interactions often seen between inhibitors and the hinge region of kinase active sites.
Boron-Based Enzyme Inhibition
Boronic acids themselves can act as inhibitors of certain enzymes, particularly serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[5][12] Bortezomib, a boronic acid-containing proteasome inhibitor, is a clinically approved anti-cancer drug, highlighting the therapeutic potential of this class of compounds.[13] The subject molecule could be investigated as a potential inhibitor for various enzymatic targets.
Safety and Handling
Hazard Statement: Based on related compounds, 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid is a strategically designed, high-potential building block for advanced organic synthesis. Its trifunctional nature provides multiple avenues for molecular elaboration, making it an exceptionally valuable tool for constructing diverse chemical libraries in the pursuit of new pharmaceuticals and advanced materials. The synthetic and application protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile compound.
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- Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 24, 2026.
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